molecular formula C13H17NO4 B14632129 2,3-Dimethylbutan-2-yl 4-nitrobenzoate CAS No. 55705-64-1

2,3-Dimethylbutan-2-yl 4-nitrobenzoate

Cat. No.: B14632129
CAS No.: 55705-64-1
M. Wt: 251.28 g/mol
InChI Key: WXFDTDSUWXFWRL-UHFFFAOYSA-N
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Description

Contextualization of Aryl Nitrobenzoate Esters as Synthetic Intermediates and Reagents

Aryl nitrobenzoate esters are a class of compounds that see significant use in organic synthesis. The presence of the nitro group, a potent electron-withdrawing group, greatly influences the reactivity of the ester. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. solubilityofthings.com Consequently, compounds like ethyl 4-nitrobenzoate (B1230335) are utilized as starting materials in the synthesis of various pharmaceuticals, including local anesthetics such as novocaine and benzocaine. scirp.orgscirp.org

The 4-nitrobenzoate moiety also functions as a good leaving group in certain reactions, facilitating the study of reaction mechanisms. Furthermore, these esters are often crystalline solids, which aids in their purification and handling in a laboratory setting. solubilityofthings.com The synthesis of such esters is typically achieved through methods like Fischer esterification of 4-nitrobenzoic acid with an alcohol. bond.edu.au

The Role of Steric Hindrance in Alkyl Ester Moieties: Focus on the 2,3-Dimethylbutan-2-yl Group

The alkyl portion of an ester, known as the moiety, can significantly impact its chemical behavior, primarily through steric effects. Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. The 2,3-dimethylbutan-2-yl group, also known as a tertiary hexyl group, is a bulky alkyl group.

In the context of ester reactions, such as hydrolysis, this steric bulk can shield the electrophilic carbonyl carbon from the approach of a nucleophile. researchgate.net This can slow down reactions that proceed through a bimolecular nucleophilic substitution (SN2) pathway. Conversely, for reactions that can proceed through a unimolecular (SN1) pathway, significant steric hindrance can sometimes lead to an increase in the reaction rate, a phenomenon known as "steric acceleration." researchgate.net This can occur if the steric strain in the reactant is relieved in the transition state leading to the carbocation intermediate.

Research Rationale and Academic Objectives for 2,3-Dimethylbutan-2-yl 4-nitrobenzoate Investigations

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from its structure. The combination of a highly reactive aryl nitrobenzoate group with a sterically demanding alkyl group makes it an excellent candidate for studying the interplay between electronic effects and steric hindrance in chemical reactions.

Academic objectives for synthesizing and studying this compound would likely include:

Mechanistic Studies: Investigating the kinetics of its solvolysis in various solvent systems to determine the extent to which it reacts via SN1, SN2, E1, or E2 pathways. The bulky t-hexyl group would be expected to favor unimolecular pathways.

Comparative Reactivity: Comparing its reaction rates to other alkyl 4-nitrobenzoates with less steric hindrance (e.g., ethyl, isopropyl, t-butyl) to quantify the effect of the 2,3-dimethylbutan-2-yl group's size and branching.

Leaving Group Potential: Assessing the efficiency of the this compound as an alkylating agent, where the 4-nitrobenzoate anion would serve as the leaving group.

In essence, this compound serves as a specialized chemical probe for elucidating fundamental principles of physical organic chemistry, particularly the intricate balance between electronic and steric factors that govern the pathways and rates of organic reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55705-64-1

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2,3-dimethylbutan-2-yl 4-nitrobenzoate

InChI

InChI=1S/C13H17NO4/c1-9(2)13(3,4)18-12(15)10-5-7-11(8-6-10)14(16)17/h5-9H,1-4H3

InChI Key

WXFDTDSUWXFWRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethylbutan 2 Yl 4 Nitrobenzoate

Direct Esterification Strategies

Direct esterification methods involve the reaction of a carboxylic acid with an alcohol. While conceptually straightforward, these methods face significant hurdles in the case of tertiary alcohols like 2,3-dimethylbutan-2-ol.

Fischer Esterification of 4-Nitrobenzoic Acid with 2,3-Dimethylbutan-2-ol

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.org The reaction is an equilibrium process, and to favor the formation of the ester, it is often necessary to either use an excess of one reactant or remove the water formed during the reaction. organic-chemistry.org

However, the application of Fischer esterification to tertiary alcohols such as 2,3-dimethylbutan-2-ol is generally not a viable synthetic route. The primary obstacle is the significant steric hindrance around the hydroxyl group of the tertiary alcohol, which impedes the nucleophilic attack on the protonated carboxylic acid. researchgate.net Furthermore, under the strong acidic conditions required for Fischer esterification, tertiary alcohols are highly susceptible to a competing elimination (dehydration) reaction, leading to the formation of alkenes. scispace.comnih.gov

Catalytic Enhancements in Ester Formation: Acidic and Heterogeneous Catalysis

Various acid catalysts are employed to accelerate the rate of esterification. Common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH). organic-chemistry.org These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. scispace.com However, as mentioned, these strong acidic conditions also promote the undesirable dehydration of tertiary alcohols. scispace.comnih.gov

Heterogeneous catalysts, such as acidic zeolites, offer advantages like ease of separation and potential for reuse. scirp.org While effective for the esterification of primary and secondary alcohols, their utility in the synthesis of esters from tertiary alcohols remains limited due to the same issues of steric hindrance and competing elimination reactions. researchgate.net Some solid acid catalysts have been explored for the esterification of aromatic acids with various alcohols under solvent-free conditions, showing good yields and selectivity for esters without the formation of by-products like ethers. scispace.com

Table 1: Comparison of Catalysts in Fischer Esterification (Analogous Reactions) Data is representative of typical Fischer esterification and does not specifically represent the reaction with 2,3-dimethylbutan-2-ol due to the low feasibility of this specific reaction.

CatalystAlcohol TypeTypical Reaction TimeTypical YieldReference
Sulfuric AcidPrimary1-5 hours60-80% scirp.org
p-Toluenesulfonic AcidPrimary/Secondary3-8 hours65-85% organic-chemistry.org
Acidic ZeolitesPrimary2-6 hours60-70% scirp.org
H₃PO₄/TiO₂-ZrO₂Primary/Secondary1-4 hoursup to 100% scispace.com

Acyl Halide Route: Reaction of 4-Nitrobenzoyl Chloride with 2,3-Dimethylbutan-2-ol

A more effective and widely used method for the synthesis of sterically hindered esters, including 2,3-dimethylbutan-2-yl 4-nitrobenzoate (B1230335), involves the use of a more reactive carboxylic acid derivative, such as an acyl halide. chemicalbook.com In this route, 4-nitrobenzoyl chloride is reacted with 2,3-dimethylbutan-2-ol.

This reaction is typically carried out in the presence of a weak base, most commonly pyridine (B92270) or a similar tertiary amine. researchgate.netbiointerfaceresearch.com The base serves two critical functions: it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, and it acts as a nucleophilic catalyst. researchgate.netbiointerfaceresearch.com The pyridine attacks the highly electrophilic carbonyl carbon of the acyl chloride to form a highly reactive N-acylpyridinium intermediate. biointerfaceresearch.com This intermediate is then readily attacked by the sterically hindered hydroxyl group of the 2,3-dimethylbutan-2-ol to form the desired ester. biointerfaceresearch.com The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst, often in conjunction with another base, can further enhance the reaction rate. nih.gov

This method is generally preferred for the synthesis of esters from tertiary alcohols as it proceeds under milder conditions than Fischer esterification and is not a reversible reaction, thus leading to higher yields. organic-chemistry.org

Table 2: Representative Conditions for Acyl Halide Esterification of a Tertiary Alcohol This data is based on analogous reactions of aromatic acid chlorides with tertiary alcohols and serves as a representative example.

Reactant 1Reactant 2Catalyst/BaseSolventReaction TimeYieldReference
4-Nitrobenzoyl Chloride2,3-Dimethylbutan-2-olPyridineDichloromethane2-4 hours>90% (expected) researchgate.netbiointerfaceresearch.com
3-Methyl-4-nitrobenzoic acidtert-ButanolPyridine/Benzenesulfonyl chloridePyridine2.5 hours97% chemicalbook.com

Advanced Synthetic Protocols and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Solvent-Free Esterification Processes

Solvent-free, or neat, reactions offer a significant green advantage by eliminating the need for organic solvents, which are often volatile, flammable, and toxic. researchgate.net Mechanically induced solvent-free esterification at room temperature using high-speed ball-milling has been reported for various carboxylic acids and alcohols, affording good to excellent yields in short reaction times. nih.gov Surfactant-combined catalysts have also been shown to effectively catalyze solvent-free esterifications at room temperature. orgchemres.org While not specifically reported for 2,3-dimethylbutan-2-yl 4-nitrobenzoate, these methods present a promising avenue for a more sustainable synthesis.

Microwave-Assisted and Ultrasound-Promoted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures. nih.gov This can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purity. nih.govresearchgate.net The esterification of 4-nitrobenzoic acid with ethanol (B145695) has been successfully demonstrated using microwave irradiation, suggesting the potential applicability of this technique for the synthesis of other nitrobenzoate esters. scirp.org

Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. nih.gov The phenomenon of acoustic cavitation creates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. nih.gov The synthesis of various esters, including tertiary aliphatic esters, has been shown to be enhanced by ultrasound, often leading to higher yields and shorter reaction times compared to conventional methods. biointerfaceresearch.comnih.gov The application of ultrasound has been shown to intensify the esterification process, reduce energy consumption, and increase the yield of tertiary butyl fatty acid esters. biointerfaceresearch.com

Table 3: Comparison of Advanced Synthetic Methods for Esterification (Analogous Reactions) Data is representative of the synthesis of other nitrobenzoate esters or esters from sterically hindered alcohols.

MethodReactantsCatalyst/ConditionsReaction TimeYieldReference
Microwave-Assisted4-Nitrobenzoic acid, EthanolZeolite H-MOR2 hours67% scirp.org
Microwave-AssistedBenzoic acid, Butanolp-TSANot specifiedGood researchgate.net
Ultrasound-Promoted4-Nitrobenzoic acid, EthanolZeolite H-MOR2 hours67% scirp.org
Ultrasound-PromotedFatty acids, tert-ButanolNot specified15 minutesHigh biointerfaceresearch.com
Solvent-Free (Ball Milling)Benzoic acid, p-cresolI₂/KH₂PO₂20 minutes87% nih.gov

Optimization of Reaction Parameters for Maximum Yield and Selectivity of this compound

The esterification of a tertiary alcohol like 2,3-dimethylbutan-2-ol presents a significant synthetic challenge due to the steric hindrance around the hydroxyl group. This steric bulk impedes the approach of the acylating agent, often leading to low yields and the formation of side products, primarily through elimination reactions. Consequently, the selection and optimization of reaction conditions are paramount to drive the reaction towards the desired ester product.

The synthesis of this compound is typically achieved through the acylation of 2,3-dimethylbutan-2-ol with 4-nitrobenzoyl chloride. This reaction is generally facilitated by a nucleophilic catalyst in an appropriate solvent.

Catalyst Selection and Loading:

The choice of catalyst is crucial in overcoming the steric barrier inherent in the esterification of tertiary alcohols. While traditional acid catalysts are often ineffective and can promote dehydration of the tertiary alcohol, nucleophilic catalysts have proven to be more suitable. Pyridine is a commonly used base and catalyst in such acylations. It functions by activating the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more susceptible to nucleophilic attack by the sterically hindered alcohol.

Furthermore, the addition of a co-catalyst, such as 4-(Dimethylamino)pyridine (DMAP), can significantly enhance the reaction rate and yield. DMAP is a hypernucleophilic acylation catalyst that is more effective than pyridine alone. The optimization of catalyst loading is critical; a catalytic amount is sufficient, as excessive base can lead to unwanted side reactions.

Influence of Solvent:

The solvent plays a multifaceted role in the synthesis of this compound. It must be inert to the reactants and catalyst, and it should effectively solvate the reactants and intermediates. Aprotic solvents are generally preferred to avoid any side reactions with the acyl chloride. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve both the reactants and the catalyst. The polarity of the solvent can also influence the reaction rate, and therefore, screening of various aprotic solvents of differing polarities can be a key optimization step.

Effect of Temperature:

Molar Ratio of Reactants:

The stoichiometry of the reactants, specifically the molar ratio of 4-nitrobenzoyl chloride to 2,3-dimethylbutan-2-ol, is another important factor to optimize. Using a slight excess of the acylating agent can help to drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process and may not significantly improve the yield.

Detailed Research Findings:

While specific, detailed research focusing solely on the optimization of this compound synthesis is not extensively published, the principles of acylating sterically hindered tertiary alcohols are well-established. By analogy to similar systems, a systematic approach to optimization would involve a matrix of experiments varying the aforementioned parameters.

Below are hypothetical data tables illustrating the expected trends in yield based on the optimization of these parameters.

Table 1: Effect of Catalyst on the Yield of this compound

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Pyridine100252445
2DMAP10251275
3Pyridine/DMAP (10:1)10 (DMAP)251285
4None-2548<5

Table 2: Effect of Temperature on the Yield and Selectivity of this compound

EntryCatalystTemperature (°C)Yield of Ester (%)Yield of Alkene (%)
1Pyridine/DMAP080<2
2Pyridine/DMAP25855
3Pyridine/DMAP506030

Table 3: Effect of Molar Ratio of 4-Nitrobenzoyl Chloride to 2,3-Dimethylbutan-2-ol on Yield

EntryMolar Ratio (Acyl Chloride:Alcohol)Temperature (°C)Time (h)Yield (%)
11:1252478
21.2:1251885
31.5:1251886

Spectroscopic and Chromatographic Characterization of 2,3 Dimethylbutan 2 Yl 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of 2,3-Dimethylbutan-2-yl 4-nitrobenzoate (B1230335) by analyzing the magnetic properties of its atomic nuclei.

¹³C NMR Chemical Shift Characterization of the Ester and Alkyl Moieties

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The ester carbonyl carbon is typically observed downfield, around δ 164-165 ppm. rsc.org In the aromatic region, the carbon atom attached to the nitro group (C-4) is found near δ 150 ppm, while the carbon attached to the ester group (C-1) is located around δ 135 ppm. rsc.orgchemicalbook.com The aromatic CH carbons (C-2, C-6 and C-3, C-5) appear at approximately δ 130 ppm and δ 123 ppm, respectively. rsc.orgchemicalbook.com

For the alkyl moiety, the quaternary carbon bonded to the oxygen atom (C-2') is significantly deshielded. The carbons of the two methyl groups attached to C-2' are equivalent. The tertiary carbon of the isopropyl group (C-3') and the carbons of its two equivalent methyl groups give rise to distinct signals in the aliphatic region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 2,3-Dimethylbutan-2-yl 4-nitrobenzoate

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~164.5
C-1 ~135.5
C-2, C-6 ~130.8
C-3, C-5 ~123.6
C-4 ~150.7
C-2' (quaternary) ~85.0
C-3' (tertiary) ~35.0
C-2' Methyls ~25.0

Advanced 2D NMR Techniques for Correlating Proton and Carbon Environments

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the isopropyl methine proton (CH) and the isopropyl methyl protons (CH₃) in the 2,3-dimethylbutan-2-yl group. scispace.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all CH groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. Key correlations would include those from the methyl protons on C-2' to the quaternary carbon C-2' and the tertiary carbon C-3', as well as a crucial correlation to the ester carbonyl carbon (C=O), confirming the connectivity of the ester bond. scispace.comresearchgate.net Aromatic protons would show correlations to neighboring aromatic carbons and to the carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of the compound, providing valuable information about the functional groups present.

Characteristic Vibrational Frequencies of Ester Carbonyl and Nitro Groups

The IR and Raman spectra of this compound are dominated by strong absorptions corresponding to the ester and nitro functional groups.

Ester Group: The most prominent feature of the ester is the strong carbonyl (C=O) stretching vibration. For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹. libretexts.orgvscht.cz Additionally, two characteristic C-O stretching vibrations are expected. An asymmetric C-C-O stretch is typically found between 1300-1250 cm⁻¹, and a symmetric O-C-C stretch occurs in the 1150-1000 cm⁻¹ region. spectroscopyonline.com

Nitro Group: The nitro group is characterized by two distinct, strong stretching vibrations. The asymmetric stretching vibration (νas(NO₂)) appears at a higher frequency, typically in the 1530-1520 cm⁻¹ range. rsc.org The symmetric stretching vibration (νs(NO₂)) is found at a lower frequency, usually around 1350-1340 cm⁻¹. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch 1730 - 1715 Strong
Ester C-C-O Asymmetric Stretch 1300 - 1250 Strong
Ester O-C-C Symmetric Stretch 1150 - 1000 Strong
Nitro NO₂ Asymmetric Stretch 1530 - 1520 Strong
Nitro NO₂ Symmetric Stretch 1350 - 1340 Strong
Aromatic C-H Stretch 3100 - 3000 Medium

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can offer insights into the conformational isomers (rotamers) of the molecule. The simplicity or complexity of the spectra can indicate the number of stable conformations present under the conditions of measurement. rsc.org For instance, the spectrum of a solid sample, where the molecule is often locked into a single conformation, may show fewer bands compared to the spectrum of the same compound in solution, where multiple rotamers can coexist. rsc.org Rotational isomerism around the C(aryl)-C(O) bond, the O-C(alkyl) bond, and the C-C single bonds within the bulky alkyl group could potentially lead to the appearance of additional bands in the solution-phase IR and Raman spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for elucidating the structure and molecular weight of organic compounds. For this compound, MS techniques provide definitive evidence of its identity through fragmentation analysis and precise mass determination.

Fragmentation Pathways and Structural Elucidation

Under electron ionization (EI) conditions, this compound is expected to undergo predictable fragmentation, yielding characteristic ions that are diagnostic for its structure. The molecular ion (M•+), corresponding to the intact molecule, may be observed, but the most significant fragmentation pathway involves the cleavage of the ester bond, which is the most labile site.

The primary fragmentation is the heterolytic cleavage of the alkyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation.

Formation of the tert-Hexyl Cation: The cleavage is expected to produce the 2,3-dimethylbutan-2-yl cation. This tertiary carbocation is stabilized by hyperconjugation and is anticipated to be one of the most abundant ions, potentially the base peak, in the mass spectrum.

Formation of Acylium Ion: Cleavage can also occur at the acyl-oxygen bond, leading to the formation of the 4-nitrobenzoyl cation (acylium ion). This ion is resonance-stabilized.

Secondary Fragmentation: The 4-nitrobenzoyl cation can undergo further fragmentation through the loss of a neutral nitrogen dioxide molecule (NO₂) to form a benzoyl-type cation.

The predicted fragmentation pattern provides a clear roadmap for structural confirmation. The presence of these specific ions at their calculated mass-to-charge ratios (m/z) in an experimental spectrum would serve as strong evidence for the assigned structure.

Table 1. Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound.
Predicted m/zIonic SpeciesStructure/Origin
251[M]•+Molecular Ion (C₁₃H₁₇NO₄)•+
150[O₂NC₆H₄CO]+4-Nitrobenzoyl cation
104[C₆H₄CO]+Loss of NO₂ from the 4-nitrobenzoyl cation
85[C₆H₁₃]+2,3-Dimethylbutan-2-yl cation (tert-Hexyl cation)
76[C₆H₄]+Loss of CO from the [C₆H₄CO]+ fragment

Accurate Mass Measurement by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of the molecular ion and its key fragments. colorado.edu Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry can measure m/z values with high accuracy (typically to four or five decimal places).

This precision allows for the calculation of the elemental formula for a given ion, as each unique combination of atoms has a distinct exact mass. For this compound (C₁₃H₁₇NO₄), HRMS can readily distinguish its molecular ion from other species that have the same nominal mass but a different elemental composition. This confirmation is a cornerstone of modern analytical chemistry for structure verification.

Table 2. Calculated Exact Masses for Key Ions in High-Resolution Mass Spectrometry.
Elemental CompositionIonCalculated Monoisotopic Mass (Da)
C₁₃H₁₇NO₄Molecular Ion251.11576
C₇H₄NO₃4-Nitrobenzoyl cation150.01912
C₆H₁₃2,3-Dimethylbutan-2-yl cation85.10173

Chromatographic Purity and Composition Analysis

Chromatographic methods are fundamental for separating this compound from potential impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC analysis. When GC is coupled with a mass spectrometer (GC-MS), it provides a powerful two-dimensional analysis. The GC separates the components of a mixture, and the MS provides mass spectra for each component, enabling positive identification. amazonaws.com

A typical GC-MS analysis would involve injecting a solution of the compound into the heated injector port, where it is vaporized. The vapor is then carried by an inert gas through a capillary column. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under a specific set of analytical conditions. Upon elution from the column, the compound enters the mass spectrometer, where a mass spectrum is generated, confirming the identity of the peak. This technique is highly effective for both qualitative identification and quantitative analysis of the main component and any volatile impurities. frontiersin.org

Table 3. Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Parameters.
ParameterSuggested Condition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (or similar)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Oven ProgramInitial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-350

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier method for the quantitative assessment of non-volatile or thermally labile compounds. It is particularly well-suited for this compound due to the strong ultraviolet (UV) absorbance conferred by the 4-nitrophenyl group. epa.gov

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for this type of analysis. epa.gov The compound is dissolved in a suitable solvent, injected into the HPLC system, and separated on the column based on its hydrophobicity. A UV detector is typically set to a wavelength where the analyte exhibits maximum absorbance (around 254-270 nm for the nitroaromatic chromophore), ensuring high sensitivity.

For quantitative purity assessment, a calibration curve is constructed by analyzing standards of known concentration. The peak area of the analyte in the sample chromatogram is then compared to this curve to determine its concentration and, consequently, its purity, often expressed as a percentage area.

Table 4. Proposed High-Performance Liquid Chromatography (HPLC) Parameters.
ParameterSuggested Condition
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseGradient of Acetonitrile and Water
GradientStart at 50% Acetonitrile, increase to 95% over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 260 nm
Injection Volume10 µL

Mechanistic Studies and Kinetic Investigations of 2,3 Dimethylbutan 2 Yl 4 Nitrobenzoate Reactions

Reaction Mechanisms Involving the Ester Functionality

The reactivity of 2,3-Dimethylbutan-2-yl 4-nitrobenzoate (B1230335) is largely dictated by its ester group. The specific nature of the tertiary alkyl group (2,3-dimethylbutan-2-yl) and the electronic properties of the 4-nitrobenzoate leaving group play crucial roles in determining the reaction pathways.

Nucleophilic Acyl Substitution Mechanisms at the Ester Carbonyl

While nucleophilic acyl substitution is a common reaction for esters, in the case of 2,3-Dimethylbutan-2-yl 4-nitrobenzoate, this pathway is significantly hindered. The reaction, which would involve a nucleophile attacking the carbonyl carbon, is sterically impeded by the bulky 2,3-dimethylbutan-2-yl group. Under typical conditions, especially with non-basic nucleophiles, this pathway is not favored.

However, under forcing basic conditions, such as saponification with a strong base like sodium hydroxide (B78521), the reaction can proceed, albeit slowly. The mechanism would follow a standard base-catalyzed ester hydrolysis pathway:

Nucleophilic attack: The hydroxide ion attacks the electrophilic carbonyl carbon.

Formation of a tetrahedral intermediate: This results in a transient species with a negatively charged oxygen.

Collapse of the intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the 2,3-dimethylbutan-2-oxide as the leaving group.

Proton transfer: The highly basic alkoxide deprotonates the newly formed 4-nitrobenzoic acid, leading to the final products.

Due to the steric hindrance, the rate of this reaction is expected to be considerably slower than that of less hindered esters.

Potential for Elimination Pathways with the 2,3-Dimethylbutan-2-yl Group

Given the tertiary nature of the alkyl group, reactions involving the cleavage of the alkyl-oxygen bond are much more likely to occur. These reactions typically proceed through a carbocation intermediate, leading to a mixture of substitution (S_N1) and elimination (E1) products.

In the presence of a nucleophilic solvent (solvolysis), the 4-nitrobenzoate group can depart, forming a stable tertiary carbocation (2,3-dimethylbutan-2-yl cation). This carbocation can then undergo two competing reactions:

S_{N}1 Pathway: The nucleophilic solvent molecule can attack the carbocation, leading to a substitution product.

E1 Pathway: A solvent molecule acting as a base can abstract a proton from a carbon adjacent to the carbocation center, resulting in the formation of an alkene. The primary elimination products would be 2,3-dimethylbut-2-ene and 2,3-dimethylbut-1-ene, with the more substituted alkene generally being the major product according to Zaitsev's rule.

The ratio of S_{N}1 to E1 products is influenced by factors such as the nature of the solvent and the temperature.

Influence of Steric Environment on Reaction Rates and Selectivity

The steric bulk of the 2,3-dimethylbutan-2-yl group is a dominant factor controlling the reactivity of this ester.

Quantitative Analysis of Steric Effects from the 2,3-Dimethylbutan-2-yl Moiety

The 2,3-dimethylbutan-2-yl group, also known as a tertiary hexyl group, presents significant steric hindrance. This bulkiness disfavors reaction pathways that require backside attack, such as S_{N}2 reactions, and also slows down reactions at the adjacent carbonyl group.

Tertiary Alkyl Group Relative Rate of Solvolysis (in 80% Ethanol)
tert-Butyl1.00
tert-Amyl (1,1-dimethylpropyl)0.78
2,3-Dimethylbutan-2-yl (Estimated) ~0.5

This table presents estimated relative rates based on general trends in steric hindrance for S_N1 reactions. The 2,3-dimethylbutan-2-yl group is more sterically hindered than the tert-butyl group, leading to a slower rate of carbocation formation.

The decreased rate for the 2,3-dimethylbutan-2-yl group compared to the tert-butyl group can be attributed to increased steric strain in the transition state leading to the carbocation.

Solvent Effects on Reaction Mechanisms and Kinetics

The choice of solvent has a profound impact on the solvolysis of this compound, influencing both the reaction rate and the ratio of substitution to elimination products.

Solvent (80% aqueous) Dielectric Constant Relative Rate of Solvolysis Product Ratio (S_N1/E1)
Ethanol (B145695)24.3185/15
Acetone (B3395972)20.70.0570/30
Acetic Acid6.20.00150/50

This table illustrates the general trends observed in the solvolysis of tertiary alkyl esters. The data is representative and not specific to this compound.

As the polarity of the solvent decreases, the rate of solvolysis decreases significantly. Additionally, less nucleophilic and more basic solvents tend to favor the E1 pathway over the S_{N}1 pathway.

Kinetic Profiling and Rate Law Determination

For the solvolysis of this compound, the reaction is expected to follow first-order kinetics. This is because the rate-determining step is the unimolecular dissociation of the ester to form the tertiary carbocation and the 4-nitrobenzoate anion.

The rate law can be expressed as:

Rate = k [this compound]

where 'k' is the first-order rate constant. The rate of the reaction is independent of the concentration of the nucleophile (solvent).

A hypothetical kinetic study in 80% aqueous ethanol at 25°C might yield the following data:

Time (s) [Ester] (M)
00.100
6000.085
12000.072
18000.061
24000.052

This is a hypothetical data set to illustrate the first-order decay of the ester concentration over time.

From this data, a plot of ln[Ester] versus time would yield a straight line, the slope of which is equal to -k. The half-life of the reaction can also be calculated from the rate constant using the equation t_{1/2} = 0.693/k.

Experimental Methodologies for Kinetic Measurements

The kinetics of the solvolysis of this compound are typically studied in polar protic solvents, such as aqueous acetone or ethanol. The progress of the reaction is monitored by following the rate of disappearance of the reactant or the rate of appearance of a product over time.

A common and effective method for measuring the rate of solvolysis of p-nitrobenzoate esters is conductometry . The reaction produces 4-nitrobenzoic acid as a byproduct, which is an electrolyte. By measuring the change in the electrical conductivity of the solution over time, the rate of the reaction can be determined. This technique is highly sensitive and allows for the precise measurement of reaction rates, even for slow reactions.

Another widely used technique is titrimetry . The liberated 4-nitrobenzoic acid can be titrated with a standard solution of a base, such as sodium hydroxide. Aliquots of the reaction mixture are withdrawn at specific time intervals, and the reaction is quenched, often by cooling. The concentration of the acid is then determined by titration. This method, while more labor-intensive than conductometry, provides a direct measure of the product formation.

Spectrophotometry can also be employed to monitor the reaction kinetics. The 4-nitrobenzoate chromophore has a distinct ultraviolet (UV) absorbance. By monitoring the change in the absorbance at a specific wavelength corresponding to the reactant or product, the reaction rate can be calculated.

The choice of solvent is critical in these studies. Aqueous acetone mixtures are frequently used because they can dissolve the relatively nonpolar substrate while still providing a polar medium to facilitate the ionization process. The composition of the solvent can be varied to study its effect on the reaction rate.

Derivation of Rate Equations and Determination of Activation Parameters

The solvolysis of this compound generally follows first-order kinetics . This is consistent with a unimolecular rate-determining step, which is the ionization of the ester to form the carbocation intermediate. The rate equation for this reaction can be expressed as:

Rate = k [this compound]

where k is the first-order rate constant.

The value of the rate constant, k, can be determined experimentally by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line with a slope of -k.

To gain deeper insight into the reaction mechanism, kinetic measurements are often performed at different temperatures. This allows for the determination of the activation parameters of the reaction: the enthalpy of activation (ΔH(\ddagger)) and the entropy of activation (ΔS(\ddagger)). These parameters are calculated from the Arrhenius equation or the Eyring equation.

The Arrhenius equation relates the rate constant to temperature:

k = A e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) gives a straight line with a slope of -Ea/R.

The Eyring equation provides a more direct link to the thermodynamic parameters of activation:

k = (κk_BT/h) e(-ΔG‡/RT) = (κk_BT/h) e( - )

where κ is the transmission coefficient (usually assumed to be 1), k_B is the Boltzmann constant, and h is the Planck constant. The enthalpy and entropy of activation can be determined from a plot of ln(k/T) versus 1/T.

For the solvolysis of sterically hindered tertiary esters like this compound, the enthalpy of activation is expected to be relatively high due to the energy required to break the carbon-oxygen bond and form the carbocation. The entropy of activation is often a small positive or negative value, reflecting the change in orderliness of the system as it proceeds from the reactant to the transition state.

Table 1: Illustrative Kinetic Data for the Solvolysis of a Sterically Hindered Tertiary p-Nitrobenzoate in 80% Aqueous Acetone

Temperature (°C) Rate Constant, k (s)
25.0 1.5 x 10
35.0 5.0 x 10

From such data, the activation parameters can be calculated. For this illustrative example, the activation enthalpy (ΔH(\ddagger)) would be approximately 24 kcal/mol, and the activation entropy (ΔS(\ddagger)) would be around -5 cal/mol·K. These values are consistent with an S(_N)1 mechanism involving a significant bond-breaking process and a transition state that is slightly more ordered than the initial state, possibly due to solvent reorganization around the incipient ions.

Isotopic Labeling Studies for Mechanistic Pathway Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms during a chemical transformation. In the context of the solvolysis of this compound, isotopic labeling can provide definitive evidence for the formation of a carbocation intermediate and can reveal details about ion-pair return.

A common isotopic labeling experiment for this system involves the use of an ester that is specifically labeled with an oxygen isotope, such as oxygen-18 (O) , in the carbonyl or ether oxygen of the ester group.

If the reaction proceeds through a carbocation intermediate, the 4-nitrobenzoate leaving group becomes a separate anionic species. This anion has two equivalent oxygen atoms. When this anion recombines with the carbocation, a phenomenon known as ion-pair return , the O label can be "scrambled" between the carbonyl and ether positions of the unreacted ester.

For example, if the ester is initially labeled at the ether oxygen (C-O-Ar), the formation of a carbocation and a carboxylate anion would allow for the rotation of the C-O bonds in the carboxylate. Subsequent recombination could lead to the formation of an ester labeled at the carbonyl oxygen (C=O).

The extent of this oxygen-18 scrambling can be determined by analyzing the unreacted ester at various points during the solvolysis, typically using mass spectrometry or infrared (IR) spectroscopy. The rate of this scrambling (k_scram) can be compared to the rate of solvolysis (k_solv). A significant amount of scrambling (i.e., k_scram > 0) provides strong evidence for the existence of an intimate or solvent-separated ion pair as an intermediate in the reaction pathway. The ratio of k_solv to k_scram can provide insights into the partitioning of the ion-pair intermediate between returning to the covalent ester and proceeding to products.

Another type of isotopic labeling study involves the use of deuterium (B1214612) kinetic isotope effects (KIEs) . By replacing hydrogen atoms at specific positions in the substrate with deuterium, changes in the reaction rate can be observed. For S(_N)1 reactions, secondary deuterium KIEs are particularly informative. For instance, replacing the methyl hydrogens with deuterium (α- or β-deuteration) can influence the rate of solvolysis. Small but significant secondary KIEs are often observed in S(_N)1 reactions and are interpreted in terms of changes in hyperconjugation and steric effects between the ground state and the transition state leading to the carbocation.

While specific isotopic labeling studies on this compound are not prominently documented in general chemical literature, the principles described are standard and powerful methods for probing the intimate details of its solvolysis mechanism.

Stereochemistry and Chiral Synthesis of 2,3 Dimethylbutan 2 Yl 4 Nitrobenzoate

Intrinsic Chirality of the 2,3-Dimethylbutan-2-yl Moiety

The concept of chirality is fundamental to stereochemistry, describing molecules that are non-superimposable on their mirror images. A common source of chirality is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. However, a thorough analysis of the 2,3-dimethylbutan-2-yl moiety reveals a notable absence of intrinsic chirality.

The precursor alcohol, 2,3-dimethylbutan-2-ol, is a tertiary alcohol. The carbon atom bonded to the hydroxyl group (C2) is attached to a hydroxyl group, a methyl group, and two isopropyl groups. Due to the presence of two identical isopropyl groups, this carbon atom does not satisfy the requirement of being bonded to four different substituents. Consequently, 2,3-dimethylbutan-2-ol is an achiral molecule. nih.govnist.gov The esterification of this achiral alcohol with 4-nitrobenzoic acid results in the formation of 2,3-Dimethylbutan-2-yl 4-nitrobenzoate (B1230335), which is also an achiral molecule.

Structural Analysis of 2,3-Dimethylbutan-2-ol
Feature Description
Central Carbon (C2) Bonded to -OH, -CH3, -CH(CH3)2, and -CH(CH3)2
Substituents Two of the four substituents are identical isopropyl groups.
Chirality The molecule possesses a plane of symmetry and is therefore achiral.

Enantiomeric Forms and Diastereomeric Interactions within the Molecule

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Since 2,3-Dimethylbutan-2-yl 4-nitrobenzoate is achiral, it does not exist as a pair of enantiomers. The molecule and its mirror image are identical and superimposable.

Diastereomers are stereoisomers that are not mirror images of each other. This class of stereoisomer is only possible for molecules with multiple stereocenters. As this compound possesses no stereocenters, the concept of diastereomeric interactions within the molecule is not applicable.

Influence of Alkyl Group Conformation on Molecular Structure and Reactivity

The 2,3-dimethylbutan-2-yl group exhibits conformational flexibility due to rotation around its carbon-carbon single bonds. The most stable conformation of the 2,3-dimethylbutane framework is the anti-conformation, where the two largest groups (the isopropyl groups) are positioned 180° apart, minimizing steric hindrance. doubtnut.comyoutube.comstackexchange.comyoutube.comechemi.com

While different staggered and eclipsed conformations exist, none of these conformations introduce a stable chiral center into the molecule. The free rotation around the single bonds ensures that any transient asymmetry is averaged out, and the molecule as a whole remains achiral under normal conditions. The steric bulk of the tertiary alcohol moiety can influence the reactivity of the ester, for example, by sterically hindering the approach of reagents to the ester carbonyl group.

Enantioselective Synthesis Strategies for this compound

Enantioselective synthesis, also known as asymmetric synthesis, encompasses a range of strategies designed to produce a single enantiomer of a chiral compound in excess over the other. Given that this compound is an achiral molecule, there is no need for enantioselective methods for its synthesis. Standard esterification procedures, such as the reaction of 2,3-dimethylbutan-2-ol with 4-nitrobenzoyl chloride in the presence of a base, will yield the single, achiral product.

Asymmetric Catalysis in Esterification Reactions

Asymmetric catalysis employs chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. This powerful tool is a cornerstone of modern organic synthesis for the preparation of enantiomerically pure compounds. However, in the context of the synthesis of this compound, the use of a chiral catalyst would have no effect on the stereochemistry of the product, as the product itself is not chiral.

Enzymatic Kinetic Resolution of Racemic 2,3-Dimethylbutan-2-ol Precursors

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze the reaction of one enantiomer at a much faster rate than the other.

This strategy is not applicable to the synthesis of this compound because the precursor alcohol, 2,3-dimethylbutan-2-ol, is not chiral and therefore does not exist as a racemic mixture.

Analytical Methods for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Several analytical techniques are employed to determine the e.e. of a sample, including chiral high-performance liquid chromatography (HPLC), gas chromatography (GC) with a chiral stationary phase, and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents.

Since this compound is an achiral compound and exists as a single entity, there are no enantiomers to separate or quantify. Therefore, the determination of enantiomeric excess is not a relevant analytical consideration for this molecule. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy can be used to confirm its chemical structure and purity.

Chiral High-Performance Liquid Chromatography (HPLC)

The application of chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and analysis of enantiomers. This method relies on the differential interaction of chiral molecules with a chiral stationary phase. However, for an achiral compound such as this compound, which does not possess enantiomers, there is no scientific basis for analysis using chiral HPLC. A comprehensive search of scientific literature confirms that no studies have been published on the chiral HPLC separation of this compound, which is consistent with its achiral nature.

Advanced Applications and Transformations of 2,3 Dimethylbutan 2 Yl 4 Nitrobenzoate in Organic Synthesis

Utilization as a Leaving Group in Sₙ1/E1 Reactions

The 2,3-Dimethylbutan-2-yl 4-nitrobenzoate (B1230335) system is particularly well-suited for reactions proceeding through carbocation intermediates, namely Sₙ1 and E1 pathways. The tertiary nature of the carbon atom attached to the ester oxygen facilitates the formation of a relatively stable tertiary carbocation upon departure of the 4-nitrobenzoate leaving group.

Comparative Reactivity Studies with Other Nitrobenzoate Esters

The rate of Sₙ1 solvolysis reactions is critically dependent on the stability of the carbocation intermediate formed in the rate-determining step. For tertiary p-nitrobenzoate esters, this principle holds true, with the reaction rate being influenced by the structure of the tertiary alkyl group. chemicalnote.com

Table 1: Expected Relative Solvolysis Rates of Tertiary Alkyl p-Nitrobenzoates

Tertiary Alkyl Group Carbocation Stability Expected Relative Solvolysis Rate
tert-Butyl Good Baseline
2,3-Dimethylbutan-2-yl Similar to tert-butyl Similar to tert-butyl

It is important to note that the 4-nitrobenzoate group is a good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion through resonance. This enhances the propensity of the ester to undergo heterolytic cleavage.

Stereochemical Outcomes of Substitution and Elimination Reactions

Given that the reactions of 2,3-Dimethylbutan-2-yl 4-nitrobenzoate proceed through a planar, sp²-hybridized carbocation intermediate, the stereochemical outcome of Sₙ1 reactions is predictable. libretexts.orgchemistrysteps.com If the starting material were chiral at the tertiary carbon (which is not the case for the parent compound but could be for substituted derivatives), the nucleophilic attack can occur from either face of the planar carbocation with nearly equal probability. This typically leads to the formation of a racemic mixture of the substitution products, resulting in a loss of optical activity. chemicalnote.comlibretexts.orgmasterorganicchemistry.com

In practice, complete racemization is not always observed. A slight excess of the inversion product is often found, which is attributed to the formation of an intimate ion pair between the carbocation and the departing leaving group. The leaving group can partially shield one face of the carbocation, leading to a preferential attack of the nucleophile from the opposite side.

Concurrently with Sₙ1 substitution, E1 elimination reactions also occur from the carbocation intermediate. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. For the 2,3-dimethylbutan-2-yl cation, deprotonation can lead to the formation of 2,3-dimethyl-2-butene (B165504) as the major elimination product and 2,3-dimethyl-1-butene (B117154) as the minor product. The ratio of substitution to elimination products is influenced by factors such as the nature of the nucleophile/base and the reaction temperature, with higher temperatures generally favoring elimination. youtube.com

Role as a Protecting Group for Alcohols

The 4-nitrobenzoyl group can be employed as a protecting group for alcohols. masterorganicchemistry.comuwindsor.calibretexts.orgchemistrysteps.com While silyl (B83357) ethers and other acetal-based protecting groups are more common, the 4-nitrobenzoate ester offers specific advantages in certain synthetic contexts. The ester linkage is stable under a variety of conditions, including those that might cleave more labile protecting groups.

For a tertiary alcohol like 2,3-dimethylbutan-2-ol, protection as its 4-nitrobenzoate ester can be achieved under standard esterification conditions. The resulting ester is robust and can withstand various synthetic transformations. Deprotection to regenerate the alcohol is typically accomplished by hydrolysis under basic conditions, for example, using sodium hydroxide (B78521) in a suitable solvent. The choice of a nitrobenzoate, in particular, can be strategic. The electron-withdrawing nitro group can facilitate the monitoring of the reaction progress by techniques such as UV-Vis spectroscopy.

Reductive Transformations of the Nitro Group and Ester Linkage

The presence of both a nitro group and an ester linkage in this compound allows for selective or simultaneous reductive transformations, providing access to a range of valuable synthetic intermediates.

The nitro group can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl). sciencemadness.org This transformation is valuable as it converts a strongly electron-withdrawing group into an electron-donating group, significantly altering the electronic properties of the aromatic ring. The resulting aminobenzoate can be a precursor to various pharmaceuticals and other fine chemicals. nih.gov

The ester group can also be reduced, typically to the corresponding alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the nitro group. harvard.eduacs.org However, by careful selection of the reducing agent, selective reduction can be achieved. For instance, sodium borohydride (B1222165) is generally not reactive towards esters but can reduce aldehydes and ketones. acs.org To reduce the ester in the presence of the nitro group, one might first convert the carboxylic acid to a more reactive derivative or use specific reagents like borane (B79455) complexes that show selectivity for carboxylic acids and their derivatives over nitro groups under certain conditions. researchgate.net

Transesterification Reactions for Accessing New Ester Derivatives

Transesterification is a powerful method for converting one ester into another and can be applied to this compound to generate a library of new ester derivatives. wikipedia.orgmasterorganicchemistry.com This reaction involves the exchange of the alkoxy group of the ester with another alcohol, and it can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.comnih.gov

Due to the steric hindrance of the tertiary 2,3-dimethylbutan-2-yl group, the reaction at the carbonyl carbon can be challenging. However, with appropriate catalysts and reaction conditions, transesterification can be achieved. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen, making the ester more electrophilic and susceptible to nucleophilic attack by another alcohol. wikipedia.org Base catalysts, such as sodium alkoxides, deprotonate the incoming alcohol, increasing its nucleophilicity. wikipedia.org The choice of catalyst and reaction conditions can be optimized to favor the formation of the desired ester product. For sterically hindered esters, specialized catalysts may be required to achieve high conversion. researchgate.netorganic-chemistry.org

Development of Novel Reagents and Catalysts Featuring the this compound Scaffold

The 4-nitrobenzoate moiety is a versatile building block that can be incorporated into the design of novel reagents and catalysts. The aromatic ring can be further functionalized, and the nitro group can be transformed into other functionalities, such as an amino group, which can then be used as a handle for attaching the scaffold to a larger molecular framework.

For example, chiral catalysts can be synthesized from derivatives of p-nitrobenzoic acid. miami.edunih.gov The nitro group can be reduced to an amine, which can then be derivatized to form chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts for a variety of enantioselective transformations. The development of such catalysts is a vibrant area of research, with applications in the synthesis of pharmaceuticals and other complex chiral molecules. While there are no specific reports on the use of the this compound scaffold in this context, the principles of catalyst design suggest that it could be a viable starting point for the development of new chiral catalysts and reagents.

Computational and Theoretical Investigations of 2,3 Dimethylbutan 2 Yl 4 Nitrobenzoate

Molecular Structure and Conformational Analysis via Computational Methods

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in 2,3-Dimethylbutan-2-yl 4-nitrobenzoate (B1230335) are critical to its physical and chemical behavior. Computational methods allow for a detailed exploration of its structural features.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 2,3-Dimethylbutan-2-yl 4-nitrobenzoate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. Methods like Density Functional Theory (DFT), often with a basis set such as 6-31G*, are commonly used for this purpose.

The structure consists of a planar 4-nitrobenzoate group attached to a bulky 2,3-dimethylbutan-2-yl (tert-hexyl) group via an ester linkage. The dihedral angle between the phenyl ring and the carboxyl group is typically small, indicating near co-planarity to maximize resonance stabilization. nih.gov However, the most significant conformational flexibility arises from the rotation around the C-O bond of the ester and the C-C bonds within the alkyl group.

The energetic landscape is explored by systematically rotating key single bonds and calculating the energy of each resulting conformer. This process identifies local energy minima (stable conformers) and the transition states that separate them. Due to the significant steric bulk of the tert-hexyl group, rotation is expected to be hindered, leading to distinct, stable conformers with significant energy barriers between them. libretexts.orgsikhcom.net The global minimum energy structure will be the one that best accommodates the steric demands of the bulky alkyl group while maintaining electronic stabilization in the aromatic ester portion.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound (Illustrative Data)

ParameterBond/AnglePredicted Value
Bond Lengths C=O1.21 Å
C-O (ester)1.35 Å
O-C (alkyl)1.48 Å
N-O (nitro)1.23 Å
Bond Angles O=C-O124°
C-O-C (ester)117°
Dihedral Angles Phenyl/Carboxyl~5-10°

In the solid state or in concentrated solutions, molecules of this compound can interact with each other. Computational studies can model these interactions, which are primarily driven by weak forces such as van der Waals forces and dipole-dipole interactions. The polar nitro group and the ester functionality create a significant molecular dipole, which will influence how molecules align with each other.

Aggregation studies can predict how molecules pack in a crystal lattice. These calculations can reveal potential intermolecular hydrogen bonds, such as weak C-H···O interactions, which have been observed in the crystal structures of similar compounds like methyl 4-nitrobenzoate. nih.gov Understanding these interactions is crucial for predicting properties like melting point and solubility.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within the molecule dictates its reactivity and electronic properties. Computational quantum chemistry provides a detailed picture of the electronic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ester oxygen atoms. The LUMO, conversely, is anticipated to be concentrated on the electron-withdrawing nitro group and the carbonyl carbon of the ester. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. mdpi.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data)

OrbitalEnergy (eV)Localization
HOMO-7.5Phenyl Ring, Ester Oxygen
LUMO-2.1Nitro Group, Carbonyl Carbon
HOMO-LUMO Gap 5.4 -

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential) and electron-poor (positive potential).

In this compound, the MEP map would show a highly negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms on the aromatic ring and the alkyl group would exhibit a positive potential. This information is invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors. Calculations of partial atomic charges (e.g., using Mulliken population analysis) quantify this charge distribution, confirming the polarization induced by the electronegative oxygen and nitrogen atoms.

Spectroscopic Property Prediction and Validation

Computational methods can predict various types of spectra, which can then be compared with experimental results to validate the computed structure.

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. longdom.org For this compound, strong characteristic IR peaks would be predicted for the asymmetric and symmetric stretching of the nitro (NO₂) group, typically found around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. spectroscopyonline.comorgchemboulder.com The carbonyl (C=O) stretch of the ester group would also be a prominent feature, predicted in the range of 1720-1740 cm⁻¹.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. nih.govtandfonline.comgithub.ionih.gov These calculations involve determining the magnetic shielding of each nucleus. For this molecule, distinct chemical shifts would be predicted for the aromatic protons, which are influenced by the electron-withdrawing effects of the nitro and ester groups, and for the protons of the sterically hindered 2,3-dimethylbutan-2-yl group. Comparing these predicted spectra with experimental data provides a powerful method for structural confirmation.

Table 3: Predicted Key Spectroscopic Data (Illustrative)

SpectroscopyFeaturePredicted Value
IR NO₂ Asymmetric Stretch~1530 cm⁻¹
NO₂ Symmetric Stretch~1350 cm⁻¹
C=O Stretch~1725 cm⁻¹
¹H NMR Aromatic Protons8.1 - 8.3 ppm
¹³C NMR Carbonyl Carbon~165 ppm
Aromatic C-NO₂~150 ppm

Computational Simulation of NMR, IR, and UV-Vis Spectra

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic compounds. researchgate.net These simulations provide valuable insights into the molecule's structure and electronic environment.

NMR Spectra Simulation: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding tensors of the nuclei. By referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS), the chemical shifts (δ) for ¹H and ¹³C nuclei can be determined. Different levels of theory and basis sets can be employed to achieve varying degrees of accuracy. For a molecule like this compound, these calculations can help assign specific peaks in the experimental spectrum to their corresponding atoms in the molecular structure.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The data below is hypothetical and for illustrative purposes.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (tert-butyl)1.0525.1
Methyl (isopropyl)1.2217.8
Methine (isopropyl)2.1535.2
Quaternary CarbonNot Applicable86.4
Carbonyl CarbonNot Applicable164.5
Aromatic C-H (ortho to NO₂)8.28123.6
Aromatic C-H (meta to NO₂)8.15130.8
Aromatic C (ipso to ester)Not Applicable135.7
Aromatic C (ipso to NO₂)Not Applicable150.5

IR Spectra Simulation: The simulation of infrared (IR) spectra is achieved by calculating the vibrational frequencies of the molecule. chemrxiv.orgnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. researchgate.net These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. scifiniti.com For this compound, key predicted vibrational frequencies would include the C=O stretch of the ester, the N-O stretches of the nitro group, and various C-H and C-C bond vibrations.

Interactive Table: Predicted IR Vibrational Frequencies for this compound (Note: The data below is hypothetical and for illustrative purposes.)

Vibrational ModePredicted Frequency (cm⁻¹)
C-H Stretch (Alkyl)2980 - 2870
C=O Stretch (Ester)1725
N-O Asymmetric Stretch1525
N-O Symmetric Stretch1345
C-O Stretch (Ester)1270
C-C Stretch1100 - 900

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is the most common method for simulating Ultraviolet-Visible (UV-Vis) spectra. This approach calculates the electronic transition energies and oscillator strengths. These transitions correspond to the excitation of electrons from occupied to unoccupied molecular orbitals, such as π → π* transitions in the aromatic ring of the 4-nitrobenzoate moiety. researchgate.net The calculated wavelengths of maximum absorption (λ_max) can then be compared to the experimental spectrum.

Interactive Table: Predicted UV-Vis Absorption for this compound (Note: The data below is hypothetical and for illustrative purposes.)

Electronic TransitionPredicted λ_max (nm)Oscillator Strength (f)
n → π3200.01
π → π2650.85

Comparison with Experimental Data for Structural Assignment

The primary value of spectroscopic simulations lies in their comparison with experimental data. researchgate.net A strong correlation between the calculated and observed spectra provides confidence in the structural assignment of the compound. scispace.comresearchgate.net Discrepancies can point to incorrect assignments, the presence of impurities, or environmental effects not accounted for in the calculation (e.g., solvent effects). For complex molecules, this comparative approach is invaluable for unambiguously determining the structure. researchgate.net

Interactive Table: Comparison of Hypothetical Experimental and Calculated Spectral Data

SpectrumParameterExperimental ValueCalculated Value
¹H NMRδ (Aromatic H, ortho to NO₂)8.30 ppm8.28 ppm
¹³C NMRδ (C=O)164.2 ppm164.5 ppm
IRν (C=O Stretch)1720 cm⁻¹1725 cm⁻¹
UV-Visλ_max (π → π*)268 nm265 nm

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. nih.gov This includes the identification of reactants, products, intermediates, and, crucially, transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the TS. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a reaction involving this compound, such as its solvolysis, the transition state would involve the breaking of the C-O ester bond. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species.

Prediction of Activation Energies and Reaction Pathways

By calculating the energies of the reactants and the transition state, the activation energy (ΔG‡) for a reaction can be predicted. This is a critical parameter for determining the reaction rate. Computational chemistry allows for the comparison of different possible reaction pathways by calculating the activation energies for each. nih.gov The pathway with the lowest activation energy is generally the most favorable.

For instance, in the solvolysis of this compound, one could compare a concerted (S_N1-like) pathway with a stepwise pathway involving a stable carbocation intermediate. The calculated activation energies for each step would reveal the most probable mechanism.

Interactive Table: Hypothetical Activation Energies for a Proposed Solvolysis Reaction

Reaction PathwayTransition StatePredicted Activation Energy (ΔG‡) (kcal/mol)
Concerted PathwayTS125.5
Stepwise Pathway (Step 1)TS222.1
Stepwise Pathway (Step 2)TS35.3

These theoretical predictions provide a detailed molecular-level picture of the reaction, complementing experimental kinetic studies.

Future Perspectives and Emerging Research Avenues for 2,3 Dimethylbutan 2 Yl 4 Nitrobenzoate

Integration into Continuous Flow Synthesis Methodologies

The conventional batch synthesis of esters, particularly those involving exothermic steps like nitration, presents challenges in scalability, safety, and process control. Continuous flow chemistry offers a compelling alternative by providing superior heat and mass transfer, improved safety, and the potential for automated, high-throughput production.

The synthesis of 2,3-Dimethylbutan-2-yl 4-nitrobenzoate (B1230335) is ideally suited for a telescoped continuous flow process. A hypothetical integrated system could involve two main stages: the esterification of 4-nitrobenzoic acid with 2,3-dimethylbutan-2-ol, followed by in-line purification. The use of microreactors or packed-bed reactors can significantly enhance reaction rates and yields. For instance, nitration reactions, which are notoriously difficult to control in large batches due to their exothermic nature, become safer and more efficient in flow systems where the small reactor volume minimizes thermal risks. This approach allows for the use of more aggressive reaction conditions with precise temperature control, potentially accelerating the process.

ParameterConventional Batch SynthesisProposed Continuous Flow Synthesis
Reaction Vessel Large round-bottom flaskMicroreactor or Packed-bed reactor
Heat Transfer Poor (low surface-area-to-volume ratio)Excellent (high surface-area-to-volume ratio)
Safety Profile Risk of thermal runaway with exothermic stepsSignificantly improved safety, minimal reagent accumulation
Scalability Difficult, requires process re-optimizationStraightforward "scaling-out" by parallelization
Process Control Manual or semi-automatedFully automated with Process Analytical Technology (PAT)
Reaction Time Hours to daysMinutes to hours

This transition to continuous flow not only enhances the efficiency and safety of producing 2,3-Dimethylbutan-2-yl 4-nitrobenzoate but also aligns with the broader industry trend towards greener and more sustainable chemical manufacturing.

Applications in Materials Science and Polymer Chemistry

The unique structure of this compound, combining a bulky aliphatic group with a functional aromatic ring, suggests several intriguing applications in materials science. The 4-nitrobenzoate moiety is a known building block for coordination polymers, where it can link metal centers to form extended one-, two-, or three-dimensional networks. tandfonline.comresearchgate.net The presence of the sterically demanding 2,3-dimethylbutan-2-yl group could influence the topology of such polymers, preventing dense packing and creating materials with unique porosity or guest-binding properties.

Furthermore, this compound could serve as a functional chain-terminating agent in polymerization reactions. The bulky ester group can control molecular weight by effectively capping the growing polymer chain. Subsequently, the nitro group on the aromatic ring can be chemically modified, for example, by reduction to an amine. This would install a reactive functional group at the polymer chain end, allowing it to be grafted onto surfaces or cross-linked with other polymer chains, creating novel block copolymers or network materials. Research into using related molecules like pentadienyl 4-nitrobenzoate as a precursor in complex organic reactions highlights the versatility of the nitrobenzoate group in building molecular architecture. acs.org

Exploration of Biocatalytic Approaches for Synthesis and Transformation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Lipases, a class of enzymes that catalyze esterification and transesterification, are particularly well-suited for synthesizing esters like this compound. nih.govmdpi.com These enzymes operate under mild conditions, often in organic solvents, and exhibit high chemo-, regio-, and enantioselectivity. mdpi.com

The use of an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), in a packed-bed flow reactor could enable the efficient and continuous synthesis of the target ester from 4-nitrobenzoic acid and 2,3-dimethylbutan-2-ol. researchgate.net This approach avoids the use of harsh acid catalysts and simplifies product purification. mdpi.com

Beyond synthesis, biocatalysis can be explored for the selective transformation of the molecule. Enzymes known as nitroreductases could be employed to selectively reduce the nitro group to an amine, yielding 2,3-Dimethylbutan-2-yl 4-aminobenzoate. This transformation is a key step in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Performing this reduction enzymatically would avoid the often harsh conditions and heavy metal catalysts used in traditional chemical reductions, representing a more sustainable pathway to functionalized derivatives.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Modern chemical process development relies heavily on Process Analytical Technology (PAT) for real-time monitoring and control. The synthesis of this compound can be effectively monitored using in-situ spectroscopic probes, providing instantaneous data on reaction kinetics, concentration of species, and impurity profiles without the need for offline sampling.

In-line mid-infrared (MIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is a powerful tool for monitoring esterification. nih.gov One could track the reaction progress by observing the decrease in the broad O-H stretching band of the alcohol reactant and the corresponding increase in the characteristic C=O stretching band of the ester product. Similarly, Raman spectroscopy could provide complementary information. For more detailed mechanistic studies, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy in a flow setup can provide quantitative data on all reactants, intermediates, and products simultaneously. oxinst.com The implementation of these advanced probes enables precise control over reaction parameters, leading to optimized yields, higher purity, and a deeper understanding of the reaction mechanism. researchgate.net

Rational Design of Derivatives with Tunable Reactivity and Selectivity

This compound serves as an excellent scaffold for the rational design of new molecules with tailored properties. The chemical reactivity of the ester is governed by both the electronic effects of the aromatic ring and the steric hindrance of the alcohol moiety. researchgate.net

Electronic Tuning: The reactivity of the ester can be systematically modified by altering the substituents on the benzoate (B1203000) ring. Replacing the electron-withdrawing nitro group with an electron-donating group (e.g., methoxy) would decrease the electrophilicity of the carbonyl carbon, making the ester less susceptible to nucleophilic attack and hydrolysis. Conversely, adding more electron-withdrawing groups would increase its reactivity. This principle allows for the design of esters that can function as protecting groups with tunable cleavage conditions.

Steric Tuning: The bulky 2,3-dimethylbutan-2-yl group provides significant steric protection to the ester carbonyl. By systematically varying the size and branching of the alcohol component, a library of derivatives with a wide range of steric profiles could be created. Reducing the steric bulk would increase the rate of reactions at the carbonyl center.

This structure-activity relationship approach allows for the design of derivatives for specific applications, such as intermediates with controlled reactivity in multi-step syntheses or molecules with specific physical properties for materials science. acs.org

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